molecular formula C9H10N2O3 B2868586 Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate CAS No. 324737-10-2

Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate

Cat. No.: B2868586
CAS No.: 324737-10-2
M. Wt: 194.19
InChI Key: TVMXIGKZHSBQIP-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate is an organic compound with the molecular formula C9H10N2O3 It is a derivative of pyrazine and is characterized by the presence of a methyl ester group and a ketone functional group

Scientific Research Applications

Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate typically involves the reaction of pyrazine derivatives with appropriate esterifying agents. One common method includes the condensation of pyrazine-2-carboxylic acid with methyl acetoacetate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated purification systems. The choice of solvents, catalysts, and reaction conditions is critical to ensure the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s ketone and ester groups allow it to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate is unique due to its pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of novel compounds and in exploring new chemical and biological activities .

Properties

IUPAC Name

methyl 2-methyl-3-oxo-3-pyrazin-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-6(9(13)14-2)8(12)7-5-10-3-4-11-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMXIGKZHSBQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=NC=CN=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.2 L of tetrahydrofuran and 87.8 g (0.78 mole) of potassium t-butoxide were added to a reactor and cooled to 0° C. 71.5 mL (0.74 mol) of methyl propionate was dropwise added to the reactor and stirred at 0° C. for 30 minutes. 60 g (0.434 mole) of the methyl pyrazine-2-carboxylate of Example 1 dissolved in 500 mL of tetrahydrofuran was dropwise added to the reactor for 30 minutes and stirred at a temperature of 20 to 25° C. for 3 hours. 0.5 L of distilled water and 0.5 L of saturated ammonium chloride solution were added to the reaction solution and stirred for 30 minutes. The resultant reaction solution was concentrated to a volume of 1.0 L and then extracted with 1.0 L of methylenechloride. The resultant extract was dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated to give 75.0 g of the titled compound as a dark brown viscous oil (yield 89.0%).
Quantity
71.5 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
87.8 g
Type
reactant
Reaction Step Three
Quantity
1.2 L
Type
solvent
Reaction Step Three
Quantity
0.5 L
Type
reactant
Reaction Step Four
Name
Quantity
0.5 L
Type
solvent
Reaction Step Four
Yield
89%

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